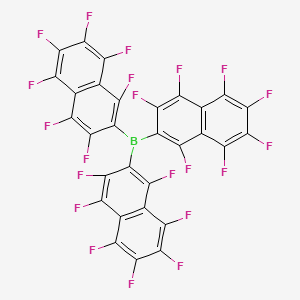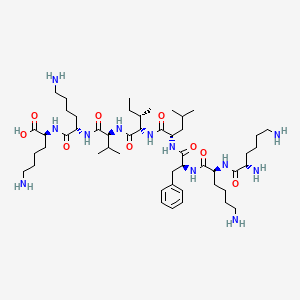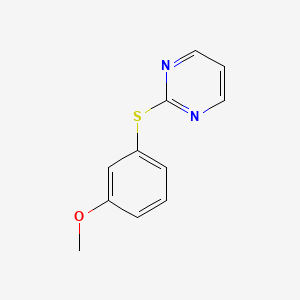
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is a specialized organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of three heptafluoro-2-naphthalenyl groups attached to a central boron atom. The extensive fluorination of the naphthalenyl groups imparts significant stability and reactivity to the compound, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- typically involves the reaction of heptafluoro-2-naphthalenyl lithium with a boron trihalide, such as boron trichloride. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the boron trihalide. The general reaction scheme is as follows:
3C10H2F7Li+BCl3→B(C10H2F7)3+3LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atoms on the naphthalenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Substituted naphthalenyl boranes.
Scientific Research Applications
Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from nucleophiles, facilitating various chemical reactions. The extensive fluorination of the naphthalenyl groups enhances the electron-withdrawing effect, increasing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
- Tris(pentafluorophenyl)borane
- Tris(3,4,5-trifluorophenyl)borane
- Tris(2,4,6-trifluorophenyl)borane
Comparison: Borane, tris(1,3,4,5,6,7,8-heptafluoro-2-naphthalenyl)- is unique due to the extensive fluorination of its naphthalenyl groups, which imparts higher stability and reactivity compared to other similar compounds. The larger aromatic system of the naphthalenyl groups also contributes to its distinct chemical behavior, making it a valuable reagent in specialized applications.
Properties
CAS No. |
204930-04-1 |
|---|---|
Molecular Formula |
C30BF21 |
Molecular Weight |
770.1 g/mol |
IUPAC Name |
tris(1,3,4,5,6,7,8-heptafluoronaphthalen-2-yl)borane |
InChI |
InChI=1S/C30BF21/c32-10-1-4(19(41)28(50)25(47)16(1)38)13(35)22(44)7(10)31(8-11(33)2-5(14(36)23(8)45)20(42)29(51)26(48)17(2)39)9-12(34)3-6(15(37)24(9)46)21(43)30(52)27(49)18(3)40 |
InChI Key |
NZDLCZVQZZPUBG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)(C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)C5=C(C6=C(C(=C5F)F)C(=C(C(=C6F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)

![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)


![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
